
2-(1-Azidopropan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including structures similar to 2-(1-Azidopropan-2-yl)pyridine, often involves complex reactions that can yield a variety of stereochemical patterns. A prominent method for synthesizing related compounds is through the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the creation of diverse stereochemical configurations in enantioselective pyrrolidine synthesis (Adrio & Carretero, 2019). This method is highly versatile and can be adapted to generate compounds with specific stereochemical demands.
Molecular Structure Analysis
Molecular structure analysis of pyridine derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography provide detailed insights into the arrangement of atoms within the molecule and their spatial relationships. These analyses are essential for designing compounds with desired properties and reactivity patterns.
Chemical Reactions and Properties
Pyridine derivatives, including 2-(1-Azidopropan-2-yl)pyridine, participate in a range of chemical reactions, showcasing their reactivity and functional utility in synthetic chemistry. For example, reactions involving azido groups and propargylamine precursors can lead to highly fluorescent pyrrolo[2,3-b]pyridines through a sequence of coupling, isomerization, and cycloaddition steps (Schramm et al., 2006). These reactions highlight the chemical versatility and potential for creating complex molecules with unique properties.
Scientific Research Applications
Coordination Chemistry and Complex Formation
- 2,6-Bis(pyrazolyl)pyridines and related ligands, which include derivatives similar to 2-(1-Azidopropan-2-yl)pyridine, are used in coordination chemistry. These compounds have been employed to create luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Corrosion Inhibition
- Schiff base complexes involving similar pyridine derivatives have been studied for their corrosion inhibition properties on mild steel. These complexes, particularly those with azide groups, show promise in protecting metal surfaces (Das et al., 2017).
Organic Synthesis
- In the field of organic synthesis, methods have been developed to create functionalized pyridine derivatives using sequences that include amidoalkylation and Staudinger/aza-Wittig reactions. These processes are significant for synthesizing complex organic compounds with potential applications in various chemical industries (Fesenko & Shutalev, 2012).
Material Science and Optoelectronics
- Certain pyridine derivatives are used in the development of materials for optoelectronic applications. For example, 3-(1H-Pyrazol-1-yl)pyridine and its variants have been utilized in constructing bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating significant tunability in optoelectronic parameters (Li et al., 2016).
Photocatalysis
- Pyridine-based ligand scaffolds, including those similar to 2-(1-Azidopropan-2-yl)pyridine, have been synthesized for use with 3d element cations. These complexes exhibit varying structural features and have been explored for their photocatalytic activities (Bachmann et al., 2013).
Pharmaceutical Research
- Pyridine derivatives have been explored in pharmaceutical research for creating new drug candidates. For instance, they have been utilized in optimizing P2Y12 antagonists, which are important in the treatment and prevention of arterial thrombosis (Kong et al., 2019).
Mechanism of Action
Target of Action
Related compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to inhibit atp-binding cassette (abc) transporters like abcb1 and abcg2 . These transporters are associated with multidrug resistance (MDR) in cancer cells .
Mode of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to inhibit the efflux function of abcb1 and abcg2 transporters . This inhibition can reverse MDR by blocking the efflux of chemotherapeutic drugs from cancer cells .
Biochemical Pathways
For instance, imidazo[1,2-a]pyridine derivatives have been shown to disrupt mitochondrial functions and cause nuclear DNA damage .
Result of Action
Related compounds have shown potential as anticancer agents and antifibrotic compounds . These compounds have been found to inhibit the growth of cancer cells and fibrotic tissues, respectively.
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can affect the activity of similar compounds .
properties
IUPAC Name |
2-(1-azidopropan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-7(6-11-12-9)8-4-2-3-5-10-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIPPAZYFACEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-aminoethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2487912.png)
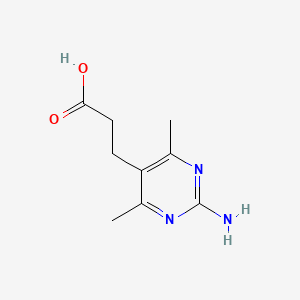
![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)
![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)

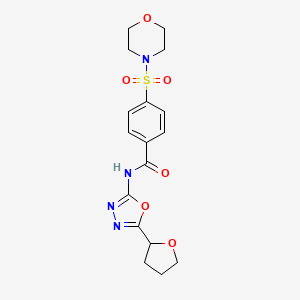
![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487921.png)
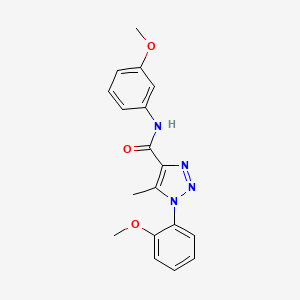
![2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2487925.png)
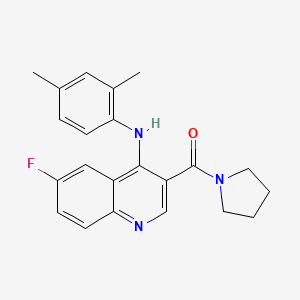
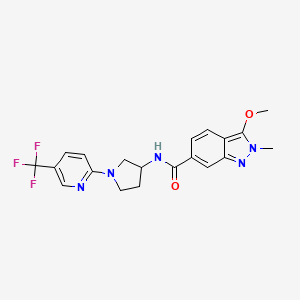

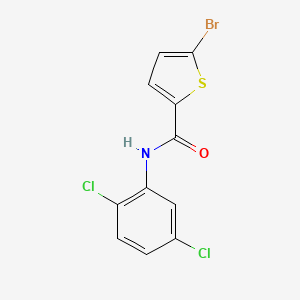
![ethyl 3-hydroxy-6,7-dimethyl-5-oxo-4-hydro-2H-1,3-thiazolidino[3,2-a]thiopheno [2,3-d]pyrimidine-3-carboxylate](/img/structure/B2487935.png)